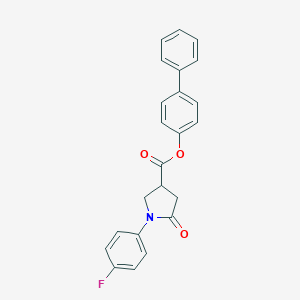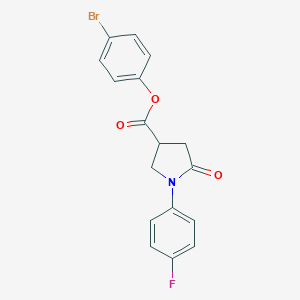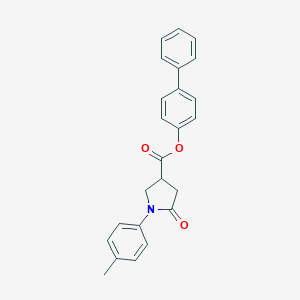
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD7880, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may result in the activation of tumor suppressor genes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to induce apoptosis and cell cycle arrest in breast cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It has a high purity and yield, making it suitable for use in biochemical assays and cell culture experiments. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, there are also limitations to using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential. Additionally, the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. Firstly, further studies are needed to elucidate its mechanism of action and therapeutic potential. Secondly, the efficacy and safety of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials need to be evaluated. Thirdly, the development of analogs and derivatives of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic properties. Lastly, the use of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential therapeutic properties for the treatment of cancer and inflammatory diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a viable drug candidate.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate with a yield of 45%.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been identified as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H18BrNO5 |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO5/c1-26-17-4-2-3-13(9-17)18(23)12-27-20(25)14-10-19(24)22(11-14)16-7-5-15(21)6-8-16/h2-9,14H,10-12H2,1H3 |
Clave InChI |
ZCMFBGPQTLMUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)